5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group, a thiazole ring, and a pyridine ring connected via a sulfamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan ring with an appropriate amine under dehydrating conditions.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base.
Thiazole Ring Formation: The thiazole ring can be synthesized separately and then coupled with the intermediate through a nucleophilic substitution reaction.
Final Coupling: The pyridine ring is introduced in the final step through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfamoyl and carboxamide groups can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)benzamide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(pyridin-3-ylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S2/c18-12(16-13-15-6-7-22-13)10-3-4-11(21-10)23(19,20)17-9-2-1-5-14-8-9/h1-8,17H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZACYYIRMRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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